1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone
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Overview
Description
1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core linked to a methoxyphenyl ethanone moiety. The presence of a chloro and methyl group on the phenyl ring further adds to its distinct chemical properties.
Mechanism of Action
Target of Action
Based on the structural similarity to other pyrazole-bearing compounds, it is likely that this compound may interact with similar biological targets .
Mode of Action
It is suggested that the compound may interact with its targets through strong h-bonding interactions between the nh moiety and the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Based on the observed antileishmanial and antimalarial activities of similar compounds, it is possible that this compound may interfere with the life cycle of leishmania and plasmodium species .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also have similar effects .
Biochemical Analysis
Biochemical Properties
The compound 1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone interacts with various enzymes, proteins, and other biomolecules . It has been found to exhibit strong hydrophobic interactions with His241 of the catalytic residue . These interactions play a crucial role in the compound’s biochemical reactions .
Cellular Effects
In cellular processes, this compound has shown to influence cell function . It has been observed to have effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . A molecular simulation study justified the potent in vitro antipromastigote activity of this compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound may change . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models .
Subcellular Localization
Future studies may reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone involves several steps. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is typically achieved by the cyclization of appropriate precursors under controlled conditions.
Introduction of the chloro and methyl groups: This step involves the selective chlorination and methylation of the phenyl ring.
Coupling with the methoxyphenyl ethanone moiety: This is usually done through an etherification reaction, where the pyrazolo[3,4-d]pyrimidine core is linked to the methoxyphenyl ethanone moiety.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially important compounds.
Comparison with Similar Compounds
1-(4-((1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-(5-chloro-2-hydroxyphenyl)ethanone: This compound has a similar structure but lacks the pyrazolo[3,4-d]pyrimidine core.
1-(2-methylphenyl)ethanone: This compound has a similar phenyl ethanone moiety but lacks the chloro and pyrazolo[3,4-d]pyrimidine groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds mentioned above.
Properties
IUPAC Name |
1-[4-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]oxy-3-methoxyphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-12-4-6-15(22)9-17(12)26-20-16(10-25-26)21(24-11-23-20)29-18-7-5-14(13(2)27)8-19(18)28-3/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGSHLLJIYRTIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C(=NC=N3)OC4=C(C=C(C=C4)C(=O)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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